5-Methylfurfuryl alcohol

Catalog No.
S1484203
CAS No.
3857-25-8
M.F
C6H8O2
M. Wt
112.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methylfurfuryl alcohol

CAS Number

3857-25-8

Product Name

5-Methylfurfuryl alcohol

IUPAC Name

(5-methylfuran-2-yl)methanol

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c1-5-2-3-6(4-7)8-5/h2-3,7H,4H2,1H3

InChI Key

VOZFDEJGHQWZHU-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)CO

Solubility

Soluble in water
Soluble (in ethanol)

Synonyms

(5-Methyl-furan-2-yl)-methanol; 2-Hydroxymethyl-5-methyl-furan; 5-Methyl-2-furyl)methanol; 5-Methylfurfuryl Alcohol;

Canonical SMILES

CC1=CC=C(O1)CO

Occurrence and Formation:

5-Methylfurfuryl alcohol (5-MFA) is a naturally occurring furan derivative found in various plant materials, including tobacco (Nicotiana tabacum) []. It can also be formed through the degradation of furfural, another furan derivative, in acidic or alcoholic environments [].

Analytical Applications:

5-MFA is a valuable compound in analytical research due to its unique chemical properties. Its distinct odor, described as sweet and caramel-like [], allows for its detection in various contexts. Additionally, its specific physical properties, such as boiling point, refractive index, and Kovats retention index, facilitate its identification using analytical techniques like gas chromatography-mass spectrometry (GC-MS) [, ]. This makes 5-MFA a helpful marker for the presence of furfural and its degradation products in various samples, including food, beverages, and environmental matrices [, ].

Potential Biomarker Applications:

Emerging research suggests that 5-MFA might have potential as a biomarker in specific contexts. Studies have shown its presence in the urine of individuals exposed to cigarette smoke []. However, further research is needed to determine the specificity and sensitivity of 5-MFA as a biomarker for cigarette smoke exposure and other potential applications.

5-Methylfurfuryl alcohol is an organic compound with the chemical formula C₆H₈O₂. It is a colorless liquid characterized by a furan ring substituted with a hydroxymethyl group and a methyl group at the 5-position. This compound is primarily derived from the hydrogenation of furfural, which is obtained from the degradation of hemicellulose in lignocellulosic biomass. The presence of both hydroxyl and methyl groups contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and biofuels .

Currently, there is no scientific research readily available detailing a specific mechanism of action for 5-Methylfurfuryl alcohol. However, its furan ring structure might allow for interactions with enzymes or other biomolecules due to its potential for hydrogen bonding and electron donation/withdrawal properties []. Further research is needed to elucidate its potential biological activity.

The safety profile of 5-Methylfurfuryl alcohol is not extensively documented in scientific literature. However, due to the presence of the hydroxyl group, it is likely mildly irritating to skin and eyes. Following standard laboratory safety practices when handling this compound is recommended [].

  • Hydrogenation: It can be synthesized through the hydrogenation of furfural, where the carbonyl group is reduced to a hydroxymethyl group.
  • Esterification: The alcohol can react with carboxylic acids to form esters, which are important in creating fragrances and flavorings.
  • Oxidation: Under oxidative conditions, it can be converted into 5-methylfuran-2-carboxylic acid, which may have further applications in organic synthesis .

Research indicates that 5-methylfurfuryl alcohol exhibits various biological activities. For instance, it has been studied for its potential antioxidant properties and its ability to mitigate the formation of harmful compounds during food processing, particularly in coffee. Its derivatives may also interact with biological systems, raising interest in their safety and efficacy as food additives or pharmaceuticals .

The synthesis of 5-methylfurfuryl alcohol can be achieved through several methods:

  • Catalytic Hydrogenation: This is the most common method, involving the hydrogenation of furfural over catalysts such as nickel or copper at elevated temperatures and pressures.
  • Biological Synthesis: Some studies suggest that microbial fermentation processes can yield 5-methylfurfuryl alcohol from biomass sources.
  • Chemical Modification: Starting from 5-methylfuraldehyde, further reduction processes can also lead to the formation of this alcohol .

5-Methylfurfuryl alcohol has diverse applications:

  • Biofuels: It serves as a potential precursor for biofuels due to its favorable combustion properties.
  • Flavoring Agents: Its pleasant aroma makes it suitable for use in food and beverage industries as a flavoring agent.
  • Pharmaceuticals: The compound's unique structure allows for potential applications in drug development, particularly in synthesizing new therapeutic agents .

Studies on the interactions of 5-methylfurfuryl alcohol reveal its complex behavior when exposed to various environmental conditions. Notably, it has been shown to interact with DNA, leading to concerns about its mutagenic potential. Research indicates that it may react preferentially with adenine-thymine base pairs in DNA, suggesting a need for further investigation into its safety profile in food products and pharmaceuticals .

Several compounds share structural similarities with 5-methylfurfuryl alcohol. Here’s a comparison highlighting its uniqueness:

CompoundChemical FormulaKey FeaturesUnique Aspects
Furfuryl AlcoholC₄H₆ODerived from furfural; used as a solventLacks methyl substitution
5-HydroxymethylfurfuralC₆H₆O₃Intermediate in sugar degradation; sweet flavorContains an additional hydroxymethyl group
MethylfuranC₅H₆OUsed as a fuel additive; derived from furanLacks hydroxymethyl functionality
2-MethylfuranC₅H₆OFuel precursor; derived from furfuralDifferent position of methyl group

5-Methylfurfuryl alcohol stands out due to its dual functional groups (hydroxymethyl and methyl) that enhance its reactivity and applicability compared to other similar compounds .

Early Synthesis and Identification

5-Methylfurfuryl alcohol was first synthesized through the reduction of 5-methylfurfural, a compound historically derived from rhamnose (a deoxyhexose sugar) or cellulose-based feedstocks. Early methods employed lithium aluminum hydride (LiAlH₄) for aldehyde reduction, though industrial processes later shifted toward hydrogenation using palladium catalysts.

Key Milestones:

YearDevelopmentSource
1891First synthesis of 5-methylfurfural from rhamnose
2001Patent for Pd-catalyzed reduction of 5-chloromethylfurfural to 5-methylfurfural
2023Biocatalytic routes for HMF reduction to 5-methylfurfuryl alcohol

The compound’s identification in Nicotiana tabacum (cultivated tobacco) and barrel-aged wines underscored its natural occurrence as a volatile metabolite.

Industrial Production and Scalability

Modern synthesis leverages biomass-derived 5-hydroxymethylfurfural (HMF), a platform molecule obtained via dehydration of cellulose. Hydrogenolysis of HMF yields 5-methylfurfuryl alcohol, a pivotal step in producing biofuels like 2,5-dimethylfuran (DMF).

Physical Description

Colourless to pale yellow liquid; Sweet caramel-like aroma

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

112.052429494 g/mol

Monoisotopic Mass

112.052429494 g/mol

Heavy Atom Count

8

Density

1.082-1.088 (20°)

UNII

0JVO5EFA0A

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3857-25-8

Wikipedia

5-methylfurfuryl alcohol

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-09-18

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